

Milciclib in Thymic Epithelial Tumors: Application Notes

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7

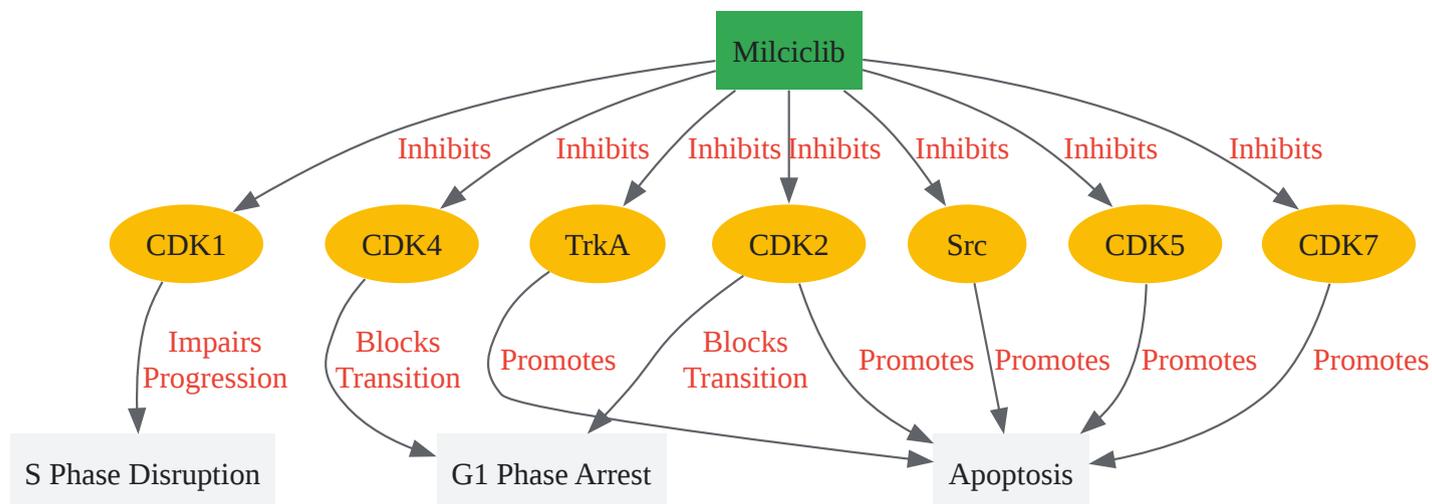
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Mechanism of Action: Milciclib (PHA-848125AC) is a small molecule, oral inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7 [1] [2]. These kinases are crucial for cell cycle progression from the G1 to S phase. Its profile also includes activity against Tropomyosin Receptor Kinase A (TrkA) and members of the Src tyrosine kinase family [2] [3]. This multi-targeted action induces cell cycle arrest and promotes apoptosis, presenting a rational therapeutic strategy for cancers reliant on dysregulated cell cycle pathways.

Clinical Rationale in TETs: Thymic Epithelial Tumors (TETs), which include thymomas and thymic carcinomas, are rare malignancies with limited treatment options for advanced, refractory cases [4] [5]. Alterations in cell cycle regulators are a recognized feature of their molecular landscape [6]. CDK inhibitors like milciclib therefore represent a targeted approach to disrupt this fundamental oncogenic process.

The diagram below illustrates the primary molecular targets of milciclib and its subsequent impact on the cell cycle and cancer cell fate.



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Summary of Clinical Trial Efficacy Data

The clinical development of milciclib in TETs is supported by phase II trials. The data demonstrates its role in achieving disease control.

Trial Identifier/Reference	Patient Population (N)	Primary Endpoint (PFS at 3 months)	Overall Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Besse et al. (2018) [4]	Advanced TETs (N=72)	46.7% achieved	72%	5.8 months	21.0 months
Besse et al. (2018) [4]	Advanced TETs (N=30)	Not specified	70%	5.7 months	26.4 months

Note: PFS = Progression-Free Survival; DCR = percentage of patients with Complete Response, Partial Response, or Stable Disease.

Safety and Tolerability Profile

The safety profile of milciclib is characterized by manageable toxicities, with no drug-related deaths reported in a Phase 2a HCC trial, which can inform risk assessment for clinical protocols [1].

Most Frequent Adverse Events: The most common adverse events associated with milciclib include **diarrhea, nausea, fatigue, asthenia (weakness), fever, and rash** [1]. Hematological toxicities such as **neutropenia** have also been observed as less common severe events [2].

Management Strategies: In clinical trials, oral milciclib was administered using intermittent dosing schedules (e.g., 4 days on/3 days off per week) to improve tolerability and manage side effects [1]. These toxicities were generally manageable with standard supportive care.

Clinical Trial Protocol Overview

1. Study Design

- **Title:** A Phase II Study of Milciclib in Patients with Advanced Thymic Epithelial Tumors (TETs).
- **Design:** Multicenter, single-arm, open-label trial.
- **Objective:** To evaluate the efficacy and safety of milciclib monotherapy.

2. Key Eligibility Criteria (Patient Selection)

- **Inclusion:** Adult patients with histologically confirmed, advanced/unresectable or metastatic thymoma or thymic carcinoma who have progressed after at least one prior line of platinum-based chemotherapy.
- **Exclusion:** Inadequate organ function, active autoimmune diseases, and untreated brain metastases.

3. Dosing and Administration

- **Drug:** Milciclib maleate.
- **Dosage and Schedule:** 150 mg orally, once daily, for 7 consecutive days followed by 7 days off treatment, in repeated 2-week cycles [2]. This differs from the schedule used in the HCC trial (100 mg, 4 days on/3 days off) [1] [7], highlighting the need for indication-specific protocols.
- **Cycle Duration:** 2 weeks.
- **Dose Modifications:** Protocol-defined for management of adverse events (e.g., grade 3/4 toxicities).

4. Efficacy Assessment Methodology

- **Tumor Assessment:** Tumor imaging (CT or MRI) performed at baseline and then every **8 weeks**.
- **Response Criteria:** Tumor response evaluated according to **Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1**.
- **Primary Endpoint:** **Progression-free survival rate at 3 months**.
- **Secondary Endpoints:** Objective Response Rate (ORR), Disease Control Rate (DCR), median Progression-Free Survival (PFS), median Overall Survival (OS), and safety profile [2] [4].

Future Directions and Combination Strategies

Research continues to explore milciclib's full potential. Future directions include:

- **Novel Combinations:** Investigating milciclib in combination with other anticancer agents, such as tyrosine kinase inhibitors, is under consideration for hepatocellular carcinoma and could be a viable path for TETs [7].
- **Radiosensitization:** Preclinical evidence in colorectal cancer models suggests that milciclib can enhance radiotherapy sensitivity by impairing DNA damage repair (inhibiting Rad51) and disrupting the G2/M checkpoint [8]. This presents a promising avenue for combination with radiation in solid tumors.
- **Biomarker Development:** Identifying predictive biomarkers of response remains a critical goal to better select patients who are most likely to benefit from milciclib therapy [4] [6].

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To cite this document: Smolecule. [Milciclib in Thymic Epithelial Tumors: Application Notes].

Smolecule, [2026]. [Online PDF]. Available at:

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